![molecular formula C13H10FNO3 B6368183 6-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95% CAS No. 1111114-66-9](/img/structure/B6368183.png)
6-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine, referred to as FMCHP, is a novel small molecule inhibitor of protein kinase C (PKC). It has been studied for its potential to modulate signal transduction pathways in various diseases, including cancer and neurodegenerative diseases. FMCHP has been found to be a potent and selective inhibitor of PKC, with a Ki of 1.2 nM and an IC50 of 0.8 nM. It has also been shown to have a low cytotoxicity and good selectivity over other protein kinases.
Scientific Research Applications
FMCHP has been studied for its potential to modulate signal transduction pathways in various diseases, including cancer and neurodegenerative diseases. It has been shown to inhibit the activity of 6-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95%, which is involved in the regulation of cell growth and differentiation. In addition, FMCHP has been shown to inhibit the expression of certain tumor suppressor genes, suggesting that it may be useful in the treatment of certain types of cancer. Furthermore, FMCHP has been shown to reduce the formation of amyloid-β plaques, which are associated with Alzheimer’s disease, suggesting that it may be useful in the treatment of this disease.
Mechanism of Action
FMCHP is a small molecule inhibitor of 6-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95%. It binds to the active site of the enzyme and blocks its activity. This inhibition is thought to be due to the formation of a covalent bond between the inhibitor and the enzyme. This covalent bond is thought to be stabilized by hydrogen bonding between the inhibitor and the enzyme. In addition, FMCHP has been shown to interact with other cellular proteins, suggesting that it may have multiple mechanisms of action.
Biochemical and Physiological Effects
FMCHP has been shown to inhibit the activity of 6-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95%, which is involved in the regulation of cell growth and differentiation. In addition, it has been shown to reduce the expression of certain tumor suppressor genes, suggesting that it may be useful in the treatment of certain types of cancer. Furthermore, FMCHP has been shown to reduce the formation of amyloid-β plaques, which are associated with Alzheimer’s disease, suggesting that it may be useful in the treatment of this disease.
Advantages and Limitations for Lab Experiments
The main advantage of using FMCHP in laboratory experiments is its high potency and selectivity for 6-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95%. In addition, it has been shown to have a low cytotoxicity and good selectivity over other protein kinases. The main limitation of using FMCHP in laboratory experiments is its high cost.
Future Directions
The potential applications of FMCHP are wide-ranging and include the treatment of cancer, neurodegenerative diseases, and other diseases. Further research is needed to explore the mechanism of action of FMCHP, its potential applications in the clinic, and its potential side effects. In addition, further research is needed to develop more efficient and cost-effective synthesis methods for FMCHP. Finally, further research is needed to explore the potential of FMCHP to modulate other signal transduction pathways and to identify new targets for therapeutic intervention.
Synthesis Methods
The synthesis of FMCHP has been described in several publications. The most commonly used method involves the reaction of 2-fluoro-4-methoxycarbonylphenylhydrazine with 2-hydroxypyridine. This reaction is carried out in aqueous buffer at pH 7.0 and yields FMCHP in high yield. Other methods, such as the reaction of 2-fluoro-4-methoxycarbonylphenylhydrazine with 2,4-dichloropyridine, have also been reported.
properties
IUPAC Name |
methyl 3-fluoro-4-(6-oxo-1H-pyridin-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-18-13(17)8-5-6-9(10(14)7-8)11-3-2-4-12(16)15-11/h2-7H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIHJUWHKLKGEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CC=CC(=O)N2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683078 |
Source
|
Record name | Methyl 3-fluoro-4-(6-oxo-1,6-dihydropyridin-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40683078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine | |
CAS RN |
1111114-66-9 |
Source
|
Record name | Methyl 3-fluoro-4-(6-oxo-1,6-dihydropyridin-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40683078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.